2-Amino-4-bromo-3-methylbenzoic acid
Overview
Description
The compound 2-Amino-4-bromo-3-methylbenzoic acid is closely related to the compounds studied in the provided papers, which include various substituted benzoic acids and their derivatives. These compounds are of interest due to their molecular conformation, vibrational and electronic transition analysis, and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, involves the slow evaporation solution growth technique at room temperature, as mentioned in the study of its methyl ester derivative . This technique is commonly used for the growth of organic crystals and could potentially be adapted for the synthesis of 2-Amino-4-bromo-3-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using techniques such as single-crystal X-ray diffraction . For instance, the structure of 2-amino-3-methylbenzoic acid was determined to be monoclinic with space group P21/c . These findings provide insights into the possible molecular structure of 2-Amino-4-bromo-3-methylbenzoic acid, which may also crystallize in a similar fashion.
Chemical Reactions Analysis
The chemical behavior of these compounds can be inferred from their vibrational spectra and frontier molecular orbital analysis. For example, the formation of hydrogen bonds was investigated using Natural Bond Orbital (NBO) calculations for 2-amino-5-bromobenzoic acid methyl ester . Such analyses are crucial for understanding the reactivity and interaction of 2-Amino-4-bromo-3-methylbenzoic acid with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The FT-IR, FT-Raman, and UV spectra provide information on the vibrational and electronic properties . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques and offer predictions on properties like heat capacity, entropy, and enthalpy changes . These studies are relevant for a comprehensive understanding of the physical and chemical properties of 2-Amino-4-bromo-3-methylbenzoic acid.
Scientific Research Applications
2-Amino-4-bromo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 . It’s often used in the field of organic chemistry as a building block for the synthesis of more complex molecules .
For example, it has been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . These compounds have potential applications in medicinal chemistry, particularly as analogs of potent, nonpeptide GPIIb/IIIa antagonists . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used to prevent thrombosis in coronary artery disease .
The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Generally, this would involve reactions under controlled conditions with various reagents and catalysts .
As for the results or outcomes obtained, the successful synthesis of the desired compounds would be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
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Synthesis of SGLT2 Inhibitors
- Field: Medicinal Chemistry
- Application: 2-Amino-4-bromo-3-methylbenzoic acid can be used as a key intermediate in the synthesis of Sodium-glucose co-transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
- Method: The specific synthesis pathway would depend on the particular SGLT2 inhibitor being produced. Generally, this would involve a series of reactions under controlled conditions with various reagents .
- Results: The successful synthesis of the SGLT2 inhibitors would be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .
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Catalytic Agent and Petrochemical Additive
- Field: Petrochemical Industry
- Application: 2-Amino-4-bromo-3-methylbenzoic acid can be used as a catalytic agent and additive in the petrochemical industry .
- Method: The specific methods of application would depend on the particular process being used. Generally, this would involve adding the compound to a reaction mixture to enhance the rate of reaction or improve the yield of the desired product .
- Results: The effectiveness of the compound as a catalytic agent or additive would be evaluated based on the improvement in reaction rate or product yield .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-bromo-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSCYFVXSZXFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564998 | |
Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-3-methylbenzoic acid | |
CAS RN |
129833-29-0 | |
Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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